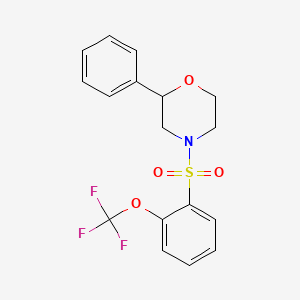

2-Phenyl-4-((2-(trifluoromethoxy)phenyl)sulfonyl)morpholine

Description

Properties

IUPAC Name |

2-phenyl-4-[2-(trifluoromethoxy)phenyl]sulfonylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3NO4S/c18-17(19,20)25-14-8-4-5-9-16(14)26(22,23)21-10-11-24-15(12-21)13-6-2-1-3-7-13/h1-9,15H,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYQOIMAAVAZLQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1S(=O)(=O)C2=CC=CC=C2OC(F)(F)F)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Phenyl-4-((2-(trifluoromethoxy)phenyl)sulfonyl)morpholine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

2-Phenyl-4-((2-(trifluoromethoxy)phenyl)sulfonyl)morpholine undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Phenyl-4-((2-(trifluoromethoxy)phenyl)sulfonyl)morpholine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

Industry: The compound can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Phenyl-4-((2-(trifluoromethoxy)phenyl)sulfonyl)morpholine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group is known to enhance the compound’s lipophilicity and metabolic stability, which can affect its binding affinity to biological targets . The sulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

4-[[2-(Bromomethyl)phenyl]sulfonyl]morpholine (CAS 941717-06-2)

Key Features :

- Molecular Formula: C₁₁H₁₄BrNO₃S

- Molecular Weight : 320.20 g/mol

- Melting Point : 71.5–73.5°C .

- Substituents : A bromomethyl (-CH₂Br) group on the phenyl ring attached to the sulfonyl moiety.

- Applications : Likely used as a synthetic intermediate, where the bromomethyl group facilitates nucleophilic substitution reactions.

Comparison :

The bromomethyl substituent introduces reactivity distinct from the trifluoromethoxy group in the target compound. While the bromo group is a leaving group for further functionalization, the trifluoromethoxy group enhances stability and may influence binding interactions in biological systems. The target compound’s molecular weight is higher (~395.38 g/mol, calculated), reflecting the bulkier trifluoromethoxy substituent.

2-(4-Ethoxyphenoxy)-5-(morpholine-4-sulfonyl)aniline (CAS 735322-12-0)

Key Features :

- Molecular Formula : C₂₀H₁₈N₄O

- Molecular Weight : 330.39 g/mol

- Substituents: An ethoxyphenoxy group and a morpholine sulfonyl-aniline backbone .

- Applications: Potential use in material science or organic electronics due to its extended aromatic system.

Comparison :

Unlike the target compound, this analog incorporates an aniline core, which may enable conjugation or polymerization. The morpholine sulfonyl group here is part of a larger aromatic system, whereas the target compound’s morpholine ring is directly linked to a phenyl group. This structural difference suggests divergent applications, with the target compound possibly favoring pharmaceutical over material uses.

Trifluoromethoxy-Containing Pesticides (e.g., Novaluron)

Key Features :

- Example: Novaluron (CAS 116714-46-6) contains a trifluoromethoxy group on a benzamide scaffold .

- Applications : Insect growth regulator targeting chitin synthesis.

Comparison: While novaluron shares the trifluoromethoxy group with the target compound, its benzamide-urea backbone differs significantly from the morpholine sulfonyl structure. The sulfonyl group in the target compound may engage in hydrogen bonding similar to urea’s carbonyl, but the morpholine ring could alter pharmacokinetic properties, such as solubility or bioavailability.

Data Table: Structural and Physicochemical Comparison

| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents | Potential Applications |

|---|---|---|---|---|---|---|

| Target Compound | N/A | C₁₈H₁₆F₃NO₄S | ~395.38 (calculated) | N/A | 2-Phenyl, 4-(2-(trifluoromethoxy)phenyl)sulfonyl | Pharmaceutical intermediate |

| 4-[[2-(Bromomethyl)phenyl]sulfonyl]morpholine | 941717-06-2 | C₁₁H₁₄BrNO₃S | 320.20 | 71.5–73.5 | Bromomethylphenyl sulfonyl | Chemical synthesis intermediate |

| 2-(4-Ethoxyphenoxy)-5-(morpholine-4-sulfonyl)aniline | 735322-12-0 | C₂₀H₁₈N₄O | 330.39 | N/A | Morpholine sulfonyl-aniline | Material science, organic electronics |

| Novaluron (for reference) | 116714-46-6 | C₁₇H₈ClF₃N₂O₃ | 392.71 | 176–178 | Trifluoromethoxy benzamide | Insect growth regulator |

Research Findings and Implications

- Substituent Effects : The trifluoromethoxy group in the target compound likely enhances lipophilicity and metabolic stability compared to bromomethyl or ethoxy substituents, making it more suitable for biological applications .

- Synthetic Utility : The bromomethyl analog (CAS 941717-06-2) is reactive but less stable under physiological conditions, limiting its direct therapeutic use .

- Divergent Applications: The aniline derivative (CAS 735322-12-0) demonstrates how structural variations redirect utility toward non-pharmaceutical fields, such as materials science .

Biological Activity

2-Phenyl-4-((2-(trifluoromethoxy)phenyl)sulfonyl)morpholine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C16H16F3N1O3S1

- Molecular Weight : 367.36 g/mol

The presence of the trifluoromethoxy group and the morpholine ring contributes to its unique pharmacological profile.

Antifungal Activity

Recent studies have highlighted the antifungal properties of compounds similar to this compound. For instance, related morpholine derivatives demonstrated significant activity against Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MICs) comparable to established antifungals like ketoconazole . The mechanism involves inhibition of ergosterol synthesis, a critical component of fungal cell membranes.

| Compound | Target Organism | MIC (μg/mL) | Mechanism of Action |

|---|---|---|---|

| 2d | C. parapsilosis | 1.23 | Inhibition of CYP51 (ergosterol synthesis) |

| 2e | C. albicans | Similar to ketoconazole | Inhibition of CYP51 (ergosterol synthesis) |

Anticancer Activity

In addition to antifungal properties, compounds featuring the morpholine moiety have shown promise in cancer therapy. For example, a study on HSET inhibitors revealed that morpholine-containing compounds could induce multipolar spindle formation in centrosome-amplified cancer cells, leading to cell death . This suggests a potential application in targeting specific cancer types reliant on centrosome clustering.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in fungal and cancer cell metabolism, notably CYP51.

- Molecular Docking Studies : Computational studies indicate that the compound interacts favorably with active sites on target proteins, enhancing its inhibitory effects .

Case Study 1: Antifungal Activity

A study synthesized various morpholine derivatives, including those with trifluoromethoxy substitutions, and tested their antifungal efficacy. Results showed that specific modifications enhanced lipophilicity and biological activity, indicating a structure-activity relationship (SAR) that could guide future drug design .

Case Study 2: Anticancer Potential

Research investigating the interaction of morpholine derivatives with HSET revealed that these compounds could effectively disrupt mitotic processes in cancer cells. The study highlighted the importance of molecular structure in enhancing binding affinity and specificity towards HSET .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 2-Phenyl-4-((2-(trifluoromethoxy)phenyl)sulfonyl)morpholine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling a trifluoromethoxy-substituted phenylsulfonyl chloride with a phenylmorpholine precursor. Key steps include:

- Sulfonylation : Reacting morpholine derivatives with 2-(trifluoromethoxy)benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonyl linkage .

- Catalytic Optimization : Transition metal catalysts (e.g., Pd-based systems) may enhance coupling efficiency, as seen in analogous Suzuki–Miyaura reactions for trifluoromethoxy-containing compounds .

- Purification : Column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) improves yield and purity. Monitor reaction progress via TLC or HPLC .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- Methodological Answer :

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refining crystal structures, leveraging high-resolution data to resolve sulfonyl and trifluoromethoxy group geometries .

- Spectroscopy :

- NMR : NMR identifies trifluoromethoxy signals (δ ~ -55 to -60 ppm); NMR confirms morpholine ring protons (δ ~3.5–4.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]) and isotopic patterns for fluorine .

Q. What preliminary biological screening assays are recommended to assess its bioactivity?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates. The sulfonyl group may act as a hydrogen bond acceptor, influencing binding .

- Cellular Uptake Studies : Use fluorescent tagging (e.g., BODIPY derivatives) to evaluate membrane permeability, leveraging the trifluoromethoxy group’s lipophilicity .

- Toxicity Profiling : MTT assays in HEK293 or HepG2 cells to determine IC values, ensuring compliance with safety thresholds .

Advanced Research Questions

Q. How does the sulfonyl group influence binding dynamics in target proteins, and what computational approaches model these interactions?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate sulfonyl interactions with catalytic residues (e.g., serine in proteases). The sulfonyl group’s electronegativity stabilizes binding via polar contacts .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of protein-ligand complexes. Compare binding free energies (MM/PBSA) with analogs lacking the sulfonyl moiety .

- SAR Analysis : Synthesize analogs with methylsulfonyl or carbonyl replacements to isolate the sulfonyl group’s contribution .

Q. What strategies resolve discrepancies in reported biological activities across studies?

- Methodological Answer :

- Assay Standardization : Use identical cell lines (e.g., CHO-K1 for GPCR studies) and buffer conditions (pH 7.4, 37°C) to minimize variability .

- Meta-Analysis : Pool data from PubChem BioAssay (AID 1251033) and ChEMBL, applying statistical models (e.g., random-effects) to identify outliers .

- Structural Validation : Re-analyze disputed compounds via X-ray crystallography to confirm stereochemical purity, as batch-to-batch synthesis variations may explain discrepancies .

Q. How can Density Functional Theory (DFT) predict the compound’s reactivity and metabolic stability?

- Methodological Answer :

- Electronic Properties : Calculate HOMO/LUMO energies (Gaussian 16) to identify sites prone to nucleophilic attack (e.g., sulfonyl oxygen) .

- Metabolic Pathways : Simulate cytochrome P450 interactions (CYP3A4) using Schrödinger’s QikProp. The trifluoromethoxy group’s electron-withdrawing nature reduces oxidative metabolism .

- Solubility Prediction : Use COSMO-RS to estimate logP and aqueous solubility, guiding formulation strategies for in vivo studies .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.